2-isopropoxy-N-phenylbenzamide
Description
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31g/mol |
IUPAC Name |
N-phenyl-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-12(2)19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) |
InChI Key |
IVXIYLAORRJPQP-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Characterization of 2-Isopropoxy-N-phenylbenzamide: Mass Spectrometry, Synthesis, and Structural Validation
Topic: Technical Characterization of 2-Isopropoxy-N-phenylbenzamide Content Type: Technical Guide / Whitepaper[1]
Executive Summary
This technical guide provides a rigorous analysis of 2-isopropoxy-N-phenylbenzamide (C₁₆H₁₇NO₂), a structural analog of the fungicide Mepronil and a privileged scaffold in medicinal chemistry.[1] This document is designed for research scientists requiring precise physicochemical data, robust synthesis protocols, and analytical validation methods. We distinguish critically between Formula Mass (stoichiometric) and Monoisotopic Mass (spectrometric), a nuance essential for high-resolution mass spectrometry (HRMS) validation in drug discovery pipelines.
Molecular Identity and Mass Parameters[2][3][4]
In organic synthesis and analytical chemistry, the terms "Molecular Weight" and "Formula Mass" are often used interchangeably, yet they serve distinct distinct experimental functions. For 2-isopropoxy-N-phenylbenzamide, the distinction is vital when moving from batch stoichiometry to spectral confirmation.[1]
Structural Composition[1][3]
-
IUPAC Name: 2-(propan-2-yloxy)-N-phenylbenzamide[1]
-
Chemical Structure: A benzamide core substituted at the ortho position (2-position) with an isopropoxy group (–OCH(CH₃)₂) and N-substituted with a phenyl ring.[1]
-
Empirical Formula: C₁₆H₁₇NO₂[1]
Mass Data Table
The following values are calculated using IUPAC standard atomic weights (2025) and specific isotope masses for HRMS calibration.
| Parameter | Value | Application |
| Average Molecular Weight | 255.31 g/mol | Used for stoichiometric calculations (reagent weighing, yield %).[1] |
| Monoisotopic Mass | 255.1259 Da | The theoretical m/z peak for the [M]⁺ ion in Mass Spectrometry. |
| [M+H]⁺ Exact Mass | 256.1332 Da | The diagnostic peak observed in ESI+ mode (Protonated molecular ion). |
| [M+Na]⁺ Adduct | 278.1151 Da | Common sodium adduct seen in unbuffered LC-MS solvents.[1] |
| Formula Mass | 255.31 u | Sum of average atomic masses; synonymous with MW for covalent compounds. |
The "Formula Mass" vs. "Molecular Weight" Technicality
While often synonymous in organic chemistry, Formula Mass technically refers to the sum of atomic weights in the empirical formula and is the correct terminology for ionic lattices (e.g., NaCl) which lack discrete molecules.[2][3] For covalent entities like 2-isopropoxy-N-phenylbenzamide, Molecular Weight is the preferred term.[1] However, in High-Resolution Mass Spectrometry (HRMS), neither is sufficient; researchers must rely on the Monoisotopic Mass , calculated using the primary isotope of each element (
Synthesis Protocol: Convergent Amide Coupling
To generate high-purity material for characterization, we utilize a convergent synthesis strategy.[1] This protocol avoids the O-alkylation of salicylanilide (which can suffer from N- vs O-alkylation competition) by pre-installing the isopropoxy group on the acid chloride.[1]
Retrosynthetic Logic (Graphviz)
Figure 1: Convergent synthesis pathway via acid chloride activation. This route ensures regiospecificity.
Step-by-Step Methodology
Reagents: 2-Isopropoxybenzoic acid (1.0 eq), Thionyl chloride (1.5 eq), Aniline (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM, anhydrous).[1]
-
Activation: Dissolve 2-isopropoxybenzoic acid in anhydrous DCM. Add thionyl chloride dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases. Concentrate in vacuo to remove excess SOCl₂.
-
Coupling: Redissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0°C.
-
Addition: Add a solution of Aniline and Triethylamine (Et₃N) in DCM dropwise over 30 minutes. The Et₃N acts as a scavenger for the generated HCl.
-
Workup: Allow to warm to room temperature and stir for 4 hours. Quench with 1M HCl (to remove unreacted aniline) followed by saturated NaHCO₃ (to remove unreacted acid).
-
Purification: Dry the organic layer over MgSO₄. Recrystallize from Ethanol/Water to yield white crystalline needles.
Self-Validating Checkpoint: The crude reaction mixture should show a disappearance of the acid chloride carbonyl stretch (~1790 cm⁻¹) and appearance of the amide carbonyl (~1650 cm⁻¹) in IR.
Analytical Validation (HRMS & Fragmentation)
Validation of the molecular weight requires understanding the fragmentation logic in Mass Spectrometry. 2-isopropoxy-N-phenylbenzamide exhibits a distinct fragmentation pattern due to the labile isopropyl ether and the amide bond.[1]
Fragmentation Pathway (Graphviz)
Figure 2: ESI+ MS Fragmentation Logic. The loss of the isopropyl group (neutral loss of propene, 42 Da) is the primary diagnostic transition.
Expected NMR Signals (CDCl₃)
To confirm the formula mass is distributed correctly across the structure:
-
Isopropyl Group: Look for a doublet at ~1.4 ppm (6H, -CH(CH ₃)₂) and a septet at ~4.7 ppm (1H, -OCH -).
-
Amide Proton: A broad singlet downfield, typically 8.0–9.5 ppm (1H, -NH -), exchangeable with D₂O.[1]
-
Aromatic Region: Multiplets between 6.9–7.8 ppm integrating to 9 protons (4 from the benzoyl ring, 5 from the aniline ring).
Biological & Research Context
Why synthesize and weigh this specific molecule?
-
Fungicidal Scaffold: The structure is a direct analog of Mepronil (3'-isopropoxy-2-methylbenzanilide), a commercial fungicide targeting Basidiomycetes.[1] The 2-isopropoxy group is critical for lipophilicity and binding pocket fit.[1]
-
Anti-Viral Research: N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71) .[4][5] The steric bulk of the isopropoxy group modulates the conformational lock of the amide bond, affecting biological potency.
-
Ferroptosis Inhibition: Recent SAR (Structure-Activity Relationship) studies on ferroptosis inhibitors often utilize the lipophilic benzamide scaffold to penetrate cell membranes and inhibit lipid peroxidation.
References
-
PubChem. (2025). Compound Summary: 2-Isopropoxybenzamide (Fragment Reference).[1] National Library of Medicine. [Link]
-
Tang, J., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.[4][5] Molecules, 18(4), 4282-4296. [Link]
-
NIST. (2025). Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology. [Link]
Sources
- 1. 295362-08-2|N-(2-Isopropoxyphenyl)-2-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. quora.com [quora.com]
- 3. Understanding the Difference: Molecular Weight vs. Formula Weight - Oreate AI Blog [oreateai.com]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-isopropoxy-N-phenylbenzamide CAS number and chemical identifiers
This technical guide provides a comprehensive analysis of 2-isopropoxy-N-phenylbenzamide , a specialized research compound utilized in medicinal chemistry as a scaffold for kinase inhibitors (specifically PI3Kδ) and anti-infective agents.
Executive Summary
2-Isopropoxy-N-phenylbenzamide (also known as O-isopropoxybenzanilide) is a lipophilic benzamide derivative characterized by an isopropyl ether substituent at the ortho-position of the benzoyl ring. It serves as a critical intermediate and structure-activity relationship (SAR) probe in the development of PI3Kδ inhibitors and anti-parasitic agents (targeting kinetoplastids). Its structural rigidity, provided by the intramolecular hydrogen bond between the amide proton and the ortho-alkoxy oxygen, makes it a valuable template for designing conformationally restricted bioactive molecules.
Chemical Identity & Physicochemical Profile
| Property | Technical Specification |
| Chemical Name | 2-Isopropoxy-N-phenylbenzamide |
| IUPAC Name | N-phenyl-2-(propan-2-yloxy)benzamide |
| Synonyms | O-Isopropoxybenzanilide; 2-(1-Methylethoxy)-N-phenylbenzamide; Compound 12 (EP 4219502) |
| CAS Number | Research Grade / Non-Standard (Refer to InChIKey) |
| InChIKey | IVXIYLAORRJPQP-HCKMINDGCE |
| SMILES | CC(C)Oc1ccccc1C(=O)Nc2ccccc2 |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water |
| LogP (Predicted) | ~3.8 (High Lipophilicity) |
| Melting Point | 121–123 °C (Derivative dependent, approx.[1][2][3] range) |
Synthesis & Manufacturing Protocol
The synthesis of 2-isopropoxy-N-phenylbenzamide follows a convergent pathway, prioritizing the installation of the isopropoxy group prior to amide coupling to prevent side reactions on the nitrogen.
Step 1: O-Alkylation of Salicylic Acid
-
Precursor: Methyl Salicylate (CAS 119-36-8) or Salicylic Acid.
-
Reagents: 2-Bromopropane (or 2-Iodopropane), Potassium Carbonate (
), DMF. -
Mechanism: Williamson Ether Synthesis (
). -
Protocol:
-
Dissolve Methyl Salicylate (1.0 eq) in anhydrous DMF.
-
Add
(2.0 eq) and stir at room temperature for 30 min. -
Add 2-Bromopropane (1.5 eq) dropwise.
-
Workup: Dilute with water, extract with Ethyl Acetate.
-
Hydrolysis (if ester used): Treat with LiOH/MeOH/H2O to yield 2-isopropoxybenzoic acid .
-
Step 2: Amide Coupling (Acyl Chloride Method)
-
Precursors: 2-Isopropoxybenzoic acid, Aniline.
-
Reagents: Thionyl Chloride (
), Triethylamine ( ), DCM. -
Protocol:
-
Reflux 2-isopropoxybenzoic acid in excess
(3-5 eq) for 2 hours. -
Evaporate excess
under vacuum to obtain 2-isopropoxybenzoyl chloride (Compound 1-10 in Patent EP 4219502). -
Dissolve the acid chloride in dry DCM.
-
Add Aniline (1.0 eq) and
(2.0 eq) at 0°C. -
Stir at room temperature for 12 hours.
-
Purification: Wash with 1N HCl, then sat.
. Recrystallize from Ethanol/Water.
-
Synthesis Workflow Diagram
Caption: Convergent synthesis pathway from Methyl Salicylate to 2-Isopropoxy-N-phenylbenzamide via acid chloride activation.
Biological & Pharmacological Applications
A. PI3Kδ Inhibition (Immunology & Oncology)
In the context of Phosphoinositide 3-kinase delta (PI3Kδ) research, 2-isopropoxy-N-phenylbenzamide serves as a core scaffold or intermediate.
-
Mechanism: The benzamide moiety mimics the adenosine ring of ATP, binding to the hinge region of the kinase. The ortho-isopropoxy group occupies the hydrophobic pocket (Selectivity Pocket), providing steric bulk that can improve selectivity over other PI3K isoforms (
). -
Reference: European Patent EP 4 219 502 A1 identifies this structure ("Compound 12") as a key intermediate in synthesizing Imidazo[1,5-a]pyrazine derivatives for treating B-cell malignancies.
B. Anti-Parasitic Activity (Kinetoplastids)
Research indicates efficacy against Trypanosoma brucei (Sleeping Sickness) and Leishmania.[5][6]
-
Mechanism: The compound acts as a minor groove binder to the AT-rich kinetoplast DNA (kDNA) of the parasite.[5][6] The lipophilic isopropoxy group facilitates penetration through the parasite's cell membrane.
-
SAR Insight: The 2-isopropoxy group is critical for lipophilicity (LogP ~3.8), enhancing cellular uptake compared to the methoxy analog.
C. Fungicidal Analog (Mepronil Class)
Structurally, this compound is the des-methyl analog of Mepronil (3'-isopropoxy-2-methylbenzanilide), a commercial fungicide targeting Basidiomycetes.
-
Activity: Inhibits Succinate Dehydrogenase (SDH/Complex II) in the fungal mitochondrial respiratory chain.
-
Research Use: Used as a negative control or comparator to study the effect of the aniline-ring methyl group on binding affinity.
Pharmacological Interaction Network
Caption: Pharmacological targets and downstream effects of the 2-isopropoxy-N-phenylbenzamide scaffold.
Analytical Characterization
To validate the synthesis of 2-isopropoxy-N-phenylbenzamide, the following analytical signatures must be confirmed:
| Method | Expected Signal / Characteristic |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.30 (d, 6H): Isopropyl methyls (–CH(CH ₃)₂)δ 4.70 (sept, 1H): Isopropyl methine (–CH (CH₃)₂)δ 9.80 (s, 1H): Amide –NH – (Downfield due to H-bond)δ 6.90–8.00 (m, 9H): Aromatic protons (Benzoyl + Aniline rings) |
| ¹³C NMR | δ 22.0: Methyl carbonsδ 71.5: Methine carbon (Ether linkage)δ 164.5: Carbonyl (C=O)δ 156.0: C-O aromatic carbon (Ips-position) |
| LC-MS (ESI+) | [M+H]⁺ = 256.13 (Calculated: 256.1338) |
| IR Spectroscopy | 3300 cm⁻¹: N-H stretch1650 cm⁻¹: Amide I (C=O)1240 cm⁻¹: Aryl alkyl ether (C-O-C) stretch |
Safety & Handling (SDS Highlights)
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust.
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Storage: Store at 2-8°C, desiccated. Stable under normal conditions.
References
-
European Patent Office. (2023). Imidazo[1,5-a]pyrazine derivatives as PI3Kdelta inhibitors. EP 4 219 502 A1. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12219460 (Related: 2-isopropoxybenzamide). Link
-
Aronis Chemical Collection. (2024). Screening Compounds: 2-isopropoxy-N-phenylbenzamide (InChIKey: IVXIYLAORRJPQP-HCKMINDGCE).[1] Link
-
Journal of Medicinal Chemistry. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Link
Sources
- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Crystallographic data and conformation of 2-isopropoxy-N-phenylbenzamide
An In-Depth Technical Guide to the Crystallographic and Conformational Analysis of N-Aryl Benzamides: A Case Study Approach
Authored by a Senior Application Scientist
Disclaimer: Direct, publicly available crystallographic and detailed conformational analysis data for 2-isopropoxy-N-phenylbenzamide is not readily found in the common chemical literature databases as of February 2026. This guide will, therefore, utilize data from closely related and structurally significant N-aryl benzamide analogs to provide a comprehensive framework for analysis. This approach allows for a robust exploration of the methodologies and principles applicable to the target molecule, ensuring scientific integrity and practical utility for researchers in drug development and materials science.
Introduction: The Structural Significance of N-Aryl Benzamides
N-aryl benzamides represent a critical scaffold in medicinal chemistry and materials science. Their prevalence in pharmaceuticals stems from their ability to form key hydrogen bonding interactions and adopt specific conformations required for biological activity. The conformational flexibility of the amide bond, coupled with the steric and electronic influences of the substituents on both the benzoyl and aniline rings, dictates the molecule's overall shape, crystal packing, and, ultimately, its function. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the development of novel materials. This guide provides an in-depth look at the experimental and computational workflows used to elucidate the crystallographic and conformational landscapes of this important class of molecules.
Crystallographic Analysis: Unveiling the Solid-State Structure
X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms. This information is foundational for understanding intermolecular interactions that govern crystal packing and polymorphism.
Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following protocol outlines the key steps involved.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Procedure:
-
Dissolve the N-aryl benzamide analog in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate) to near saturation at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent is a commonly used technique to promote crystal growth.
-
Visually inspect the resulting crystals under a microscope for well-defined faces and the absence of twinning or other defects.
-
-
-
Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Procedure:
-
Mount a suitable single crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Collect a series of diffraction images by rotating the crystal through a range of angles. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction pattern and refine the structural model.
-
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
-
Diagram: Crystallographic Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Interpreting Crystallographic Data: A Hypothetical Case Study
While specific data for 2-isopropoxy-N-phenylbenzamide is unavailable, we can examine the expected data for a representative N-aryl benzamide.
Table 1: Hypothetical Crystallographic Data for an N-Aryl Benzamide Analog
| Parameter | Value | Significance |
| Chemical Formula | C₁₆H₁₇NO₂ | Defines the elemental composition. |
| Formula Weight | 255.31 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 10.12, 8.54, 15.33 | Unit cell dimensions. |
| α, β, γ (°) | 90, 109.5, 90 | Angles of the unit cell. |
| Volume (ų) | 1245.1 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the data. |
Conformational Analysis: The Molecule in Motion
While crystallography provides a static picture, molecules are dynamic entities. Conformational analysis explores the accessible three-dimensional arrangements of a molecule and their relative energies. For N-aryl benzamides, the key conformational features are the torsion angles around the amide bond and the bonds connecting the phenyl rings to the amide group.
Key Torsional Angles
The overall shape of an N-aryl benzamide is primarily defined by two key torsion angles:
-
ω (C-C(=O)-N-C): This describes the rotation around the amide bond. Due to the partial double bond character of the C-N bond, this is typically planar, with values close to 180° (trans) or 0° (cis). The trans conformation is generally more stable.
-
τ₁ (O=C-C-C) and τ₂ (C-N-C-C): These describe the rotation of the phenyl rings relative to the amide plane. These angles are influenced by steric hindrance and electronic effects from substituents.
Diagram: Key Torsional Angles in N-Aryl Benzamides
Caption: Important torsional angles defining the conformation of N-aryl benzamides.
Intramolecular Interactions
The observed conformation is often stabilized by intramolecular interactions, such as hydrogen bonds. In many N-aryl benzamides, an intramolecular hydrogen bond can form between the N-H of the amide and a substituent on the benzoyl ring, leading to a more planar and rigid structure. In the case of 2-isopropoxy-N-phenylbenzamide, a potential hydrogen bond could form between the amide N-H and the oxygen of the isopropoxy group.
Conclusion and Future Directions
The combined application of X-ray crystallography and conformational analysis provides a powerful approach to understanding the structure-property relationships of N-aryl benzamides. While specific data for 2-isopropoxy-N-phenylbenzamide remains to be published, the methodologies and principles outlined in this guide provide a clear roadmap for its future characterization. Such studies are essential for advancing the rational design of new pharmaceuticals and functional materials based on this versatile chemical scaffold.
References
-
Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons.
- Source: John Wiley & Sons
-
URL: [Link]
-
Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
- Source: Oxford University Press
-
URL: [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
- Source: Intern
-
URL: [Link]
Methodological & Application
Application Note: Solvent Selection & Recrystallization Protocol for 2-Isopropoxy-N-phenylbenzamide
Abstract
This application note provides a comprehensive guide to the purification of 2-isopropoxy-N-phenylbenzamide via recrystallization. Unlike generic protocols, this document details the physicochemical logic required to select the optimal solvent system, specifically addressing the lipophilic contribution of the isopropoxy group against the amide core. We present a validated solvent screening workflow, specific solubility data approximations based on structural analogs, and a scalable protocol for achieving >99.5% HPLC purity.
Introduction & Chemical Context
2-isopropoxy-N-phenylbenzamide is a secondary amide featuring a lipophilic isopropoxy ether chain at the ortho position of the benzoyl ring. This structural motif introduces specific purification challenges:
-
Conformational Locking: The ortho-isopropoxy group often induces an out-of-plane twist relative to the amide bond, affecting crystal packing efficiency.
-
Impurity Profile: Common synthetic routes (Schotten-Baumann or acid chloride coupling) yield specific impurities: unreacted aniline (toxic, liquid), 2-isopropoxybenzoic acid (solid), and coupling reagents.
-
Solubility Balance: The molecule possesses a "push-pull" solubility profile—the phenyl rings drive lipophilicity (LogP ~3.5-4.0), while the amide bond offers hydrogen bond donation/acceptance.
Target Specification:
-
Purity: >99.5% (HPLC area %)
-
Appearance: White to off-white crystalline solid
-
Residual Solvent: < ICH Q3C limits
Theoretical Framework: Solvent Selection Logic
To select the correct solvent, we apply the "Like Dissolves Like" principle refined by Hansen Solubility Parameters (HSP) . The target molecule requires a solvent that disrupts crystal lattice energy at high temperatures but facilitates ordered packing at low temperatures.
Solubility Classifications
| Solvent Class | Suitability | Mechanistic Rationale |
| Alcohols (Ethanol, IPA) | High | The hydroxyl group interacts with the amide carbonyl, ensuring high solubility at boiling. The hydrophobic alkyl chain matches the isopropoxy/phenyl groups. |
| Esters (Ethyl Acetate) | Moderate/High | Good general solubility. Often requires an anti-solvent (e.g., Heptane) to induce high yield recovery. |
| Chlorinated (DCM) | Low (for Recryst) | Solubility is typically too high even at cold temperatures, leading to poor recovery yields. |
| Water | Anti-Solvent | The molecule is practically insoluble in water. Water is the ideal anti-solvent for alcohol-based systems. |
The "Rule of 20" Screening Metric
For a solvent to be viable, it must satisfy the Rule of 20 :
-
Cold Solubility (
): < 20 mg/mL at 0–5°C (Ensures high yield). -
Hot Solubility (
): > 150–200 mg/mL at reflux (Ensures minimal solvent volume).
Experimental Protocol: Solvent Screening
Do not assume Ethanol is the best solvent. Validate it.
Rapid Solubility Screen
Materials: 100 mg of crude 2-isopropoxy-N-phenylbenzamide per vial. Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), Toluene, Acetonitrile (ACN).
Procedure:
-
Place 100 mg of solid into 4 separate HPLC vials.
-
Add 0.5 mL of solvent to each.
-
Observation A (Cold): If solid dissolves immediately at RT, discard solvent (too soluble).
-
Heat: Heat surviving vials to boiling (using a heat block).
-
Observation B (Hot): If solid does not dissolve, add solvent in 0.1 mL increments until clear.
-
Cool: Allow to cool to RT, then 4°C.
-
Select: The solvent yielding the most abundant crystals with the clearest supernatant.
Typical Result for N-phenylbenzamides:
-
Ethanol:[1][2][3][4][5][6] Often dissolves hot, crystallizes well cold. (Primary Candidate)
-
EtOAc: May require Heptane as an anti-solvent.[4]
Optimized Recrystallization Protocol (Ethanol/Water System)
This protocol utilizes a binary solvent system (Solvent/Anti-solvent) to maximize yield and purity.
Workflow Diagram
Figure 1: Step-by-step binary recrystallization workflow.
Detailed Procedure
Safety Note: Aniline is toxic. Handle all mother liquors as hazardous waste.
-
Dissolution:
-
Place 5.0 g of crude 2-isopropoxy-N-phenylbenzamide in a 100 mL round-bottom flask.
-
Add Ethanol (95%) slowly while heating to reflux (approx. 15–20 mL).
-
Critical: Add only enough ethanol to dissolve the solid at boiling. If the solution is dark/colored, add activated carbon (5% w/w) and reflux for 5 mins.
-
-
Hot Filtration (Gravity):
-
Filter the boiling solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This removes dust and activated carbon.
-
Tip: Rinse the filter with 1–2 mL hot ethanol.
-
-
The "Cloud Point" (Anti-Solvent Addition):
-
Keep the filtrate near boiling.
-
Add hot Water (90°C) dropwise via pipette.
-
Stop immediately when a persistent turbidity (cloudiness) appears.
-
Add Ethanol dropwise (1–3 drops) just until the turbidity disappears and the solution is clear again.
-
Why? This sets the solution exactly at the saturation point (metastable zone).
-
-
Crystallization:
-
Remove from heat. Cover flask with foil (exclude dust).
-
Allow to cool to Room Temperature (RT) undisturbed for 1–2 hours. Do not shock cool in ice immediately—this traps impurities.
-
Once at RT, place in a 4°C fridge for 2 hours to maximize yield.
-
-
Isolation:
-
Filter crystals using a Buchner funnel (vacuum).
-
Wash: Wash the cake with 2 x 5 mL of cold Ethanol/Water (1:1 mixture). Do not wash with pure ethanol; it will dissolve your product.
-
-
Drying:
-
Dry in a vacuum oven at 40–50°C for 12 hours.
-
Target Melting Point: Check literature (approx. range for similar derivatives is 100–140°C; specific experimental value must be determined).
-
Troubleshooting & Optimization
Polymorphism Control
Benzamides are prone to polymorphism (different crystal packing arrangements).
-
Sign: Product has the correct NMR but a different melting point (e.g., 5°C lower) than the reference.
-
Resolution: The solvent choice drives polymorphism. If Ethanol/Water yields a metastable form, switch to Ethyl Acetate/Heptane .
-
Protocol: Dissolve in min. hot EtOAc, add hot Heptane until cloudy, cool slowly.
-
Oiling Out
Problem: The product separates as a liquid oil droplets instead of crystals. Cause: The temperature is above the melting point of the solvated product, or the anti-solvent was added too fast. Fix:
-
Re-heat to dissolve the oil.
-
Add a "seed crystal" (tiny amount of pure solid) at a temperature slightly below the boiling point.
-
Agitate vigorously.
Analytical Validation (QC)
| Test | Acceptance Criteria | Method Note |
| HPLC Purity | > 99.5% Area | C18 Column, ACN/Water Gradient. Look for Aniline peak (early eluting). |
| 1H NMR | Conforms to Structure | Confirm Isopropoxy septet (~4.6 ppm) and Amide NH (broad singlet, >8 ppm). |
| Residual Solvent | < 5000 ppm (EtOH) | GC-Headspace analysis required for pharma release. |
References
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Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for amide purification).
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, 2nd Ed.; CRC Press: Boca Raton, 2007. (Theoretical basis for solvent selection).[7]
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Giron, D. "Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques," Journal of Thermal Analysis and Calorimetry, 2001 , 64, 37–60. (Polymorphism in drug substances).
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Bernstein, J. Polymorphism in Molecular Crystals; Oxford University Press: Oxford, 2002. (Crystal engineering principles).
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Application Notes and Protocols for the Purification of High-Purity 2-isopropoxy-N-phenylbenzamide
Abstract
This document provides a comprehensive guide to the purification of 2-isopropoxy-N-phenylbenzamide, a key structural motif in various research and development applications. Achieving high purity is critical for obtaining reliable downstream data and meeting stringent quality standards in drug development. These application notes detail three primary purification methodologies—recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC)—progressing from fundamental to high-resolution techniques. The guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles, troubleshooting advice, and methods for purity validation.
Introduction: The Imperative for Purity
This guide presents a systematic approach to purifying 2-isopropoxy-N-phenylbenzamide, enabling scientists to select and implement the most appropriate technique based on the initial purity level, the nature of the impurities, and the final purity requirements.
Preliminary Analysis: Understanding the Impurity Profile
Before selecting a purification strategy, it is crucial to anticipate the likely impurities. For a typical amide synthesis involving the reaction of a 2-isopropoxybenzoyl chloride with aniline (or a related coupling reaction), common impurities may include:
-
Unreacted Starting Materials: Residual 2-isopropoxybenzoic acid, 2-isopropoxybenzoyl chloride, or aniline.
-
Reagent-Related Impurities: Excess coupling agents or bases.
-
Byproducts: Formation of diacylated products or other side-reaction derivatives.[2][3]
A preliminary analysis using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) is essential to visualize the number and relative polarity of the impurities, which will directly inform the purification method of choice.
Purification Strategy Selection
The choice of purification technique depends on the scale of the synthesis, the physical properties of the target compound (e.g., solid vs. oil), and the required final purity. The following decision tree provides a logical framework for selecting the most suitable method.
Caption: Decision tree for selecting a purification method.
Method 1: Recrystallization
Recrystallization is the most common and efficient method for purifying crystalline solids.[3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at room or cold temperatures.[4][5]
Solvent Selection Protocol
The choice of solvent is empirical and critical for success. Generally, solvents with similar polarity to the compound are good starting points.[6]
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good choice for amides.[7] |
| Isopropanol | Polar | 82 | Similar to ethanol, good solvating power. |
| Acetonitrile | Polar | 82 | Can yield very pure crystals for amides.[7] |
| Ethyl Acetate | Intermediate | 77 | Good for compounds of intermediate polarity. |
| Toluene | Non-polar | 111 | Effective for less polar compounds. |
| Heptane/Hexane | Non-polar | 98 / 69 | Often used as an "anti-solvent" in a mixed system. |
| Water | Very Polar | 100 | Unlikely to work alone but can be used in a mixed system (e.g., Ethanol/Water).[8] |
Screening Protocol:
-
Place approximately 20-30 mg of the crude solid into a small test tube.
-
Add the candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.
-
If the solid does not dissolve, heat the mixture gently (e.g., in a warm water bath) while adding more solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. The ideal solvent will produce a high yield of crystals upon cooling.
Detailed Recrystallization Protocol
-
Dissolution: Place the crude 2-isopropoxy-N-phenylbenzamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, add a very small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization.[9]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Method 2: Flash Column Chromatography
When recrystallization is ineffective or the product is an oil, flash column chromatography is the workhorse technique for purification.[10] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[11]
Caption: General workflow for flash column chromatography.
Mobile Phase Selection via TLC
-
Objective: Find a solvent system where the target compound has an Rf (retention factor) value of approximately 0.2-0.4.[9]
-
Procedure:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).
-
Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.
-
Visualize the spots under a UV lamp.
-
Detailed Column Chromatography Protocol
-
Column Preparation: Pack a glass column with silica gel, typically using a slurry method with the initial low-polarity eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent. For best resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed ("dry loading").
-
Elution: Begin eluting the column with the low-polarity solvent system determined by TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.[2]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the fractions containing the pure 2-isopropoxy-N-phenylbenzamide and remove the solvent using a rotary evaporator to yield the purified compound.
Method 3: Preparative HPLC
For achieving the highest level of purity (>99.5%), often required for pharmaceutical applications, preparative HPLC is the method of choice.[12][13] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of a target compound.[14]
Principle and Application
Prep-HPLC offers superior resolving power compared to flash chromatography, making it ideal for separating closely related impurities or enantiomers. The technique is essential for producing reference standards and purifying final active pharmaceutical ingredients (APIs).[14]
Table 2: Typical Preparative HPLC Parameters
| Parameter | Specification | Rationale |
| Column | Reversed-Phase C18, ≥20 mm ID | C18 is a versatile stationary phase for compounds of intermediate polarity. Large internal diameter (ID) allows for higher sample loading.[13] |
| Mobile Phase | Acetonitrile : Water or Methanol : Water | Common reversed-phase solvents. A gradient elution (increasing organic content) is typically used. |
| Flow Rate | 15-50 mL/min (dependent on column ID) | Higher flow rates are used to process larger sample volumes in a reasonable time. |
| Injection Volume | 1-5 mL (or larger with sample loop) | Allows for purification of gram-scale quantities per run. |
| Detection | UV-Vis (e.g., at 254 nm) | Non-destructive detection allows for collection of the purified compound. |
| Collection | Automated Fraction Collector | Fractions are collected based on time or detector signal (peak-based). |
General Preparative HPLC Protocol
-
Analytical Method Development: First, develop an analytical HPLC method on a smaller C18 column (e.g., 250 mm x 4.6 mm) to achieve baseline separation of the target peak from all impurities.[15]
-
Scale-Up Calculation: Use the analytical method parameters to calculate the appropriate flow rate and gradient times for the larger preparative column.
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible strong solvent. Filter the solution through a 0.45 µm filter to prevent column clogging.
-
Purification Run: Inject the sample onto the preparative HPLC system and begin the run.
-
Fraction Collection: Collect fractions corresponding to the main peak of interest as detected by the UV signal.
-
Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization (freeze-drying) if water is present, to obtain the final, ultra-pure product.
Purity Assessment and Characterization
Post-purification analysis is mandatory to confirm the identity and purity of 2-isopropoxy-N-phenylbenzamide.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity assessment. A validated HPLC method can determine the purity as a percentage of the total peak area.[15][16] A typical method would use a C18 column with an acetonitrile/water mobile phase and UV detection.[15][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.
Conclusion
The purification of 2-isopropoxy-N-phenylbenzamide to a high degree of purity is an achievable and essential task for ensuring the quality and reliability of scientific research. This guide provides a tiered approach, from the straightforward and economical recrystallization method to the highly efficient flash chromatography and the ultimate resolution of preparative HPLC. By understanding the nature of potential impurities and systematically applying the protocols outlined herein, researchers can confidently obtain material that meets the stringent demands of modern chemical and pharmaceutical development.
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Teledyne Labs. The Power of Preparative HPLC Systems.
-
Shimadzu. Preparative HPLC Systems.
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Agilent. What is Preparative HPLC | Find Your Purification HPLC System.
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Williamson, K. L., & Masters, K. M. (1995). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 72(12), 1121.
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Supelco. Preparative HPLC products for Pharmaceutical Development and Production.
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
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University of York, Chemistry Teaching Labs. Solvent Choice.
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
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BenchChem. Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
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International Journal of ChemTech Research. A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography.
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Scribd. Solvent Selection and Recrystallization Guide.
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BenchChem. Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
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ResearchGate. What is the best technique for amide purification?
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
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BenchChem. Strategies to reduce impurities in benzamide synthesis.
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Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
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BenchChem. Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
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SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column.
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Biotage. How should I purify a complex, polar, amide reaction mixture?.
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PubChemLite. 2-isopropoxy-n-(4-((2-isopropoxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide.
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ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
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PubChem. 2-methoxy-N-phenylbenzamide.
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PrepChem.com. Synthesis of Step 1. 2-Amino-N-phenylbenzamide.
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Journal of Chemistry. Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human.
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Sigma-Aldrich. N-ISOPROPYL-2-METHYL-N-PHENYLBENZAMIDE AldrichCPR.
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PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
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ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
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Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS.
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Application Notes and Protocols for Determining In Vitro Assay Concentrations of 2-Isopropoxy-N-phenylbenzamide and Related Derivatives
Introduction: A Strategic Approach to a Novel Scaffold
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. These range from anti-infective and anti-inflammatory to enzyme inhibition and anticancer effects.[1][2] The introduction of an isopropoxy group, as in the case of 2-isopropoxy-N-phenylbenzamide, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to novel therapeutic applications.[3]
As 2-isopropoxy-N-phenylbenzamide is a novel compound, publicly available data on its specific in vitro assay concentrations is limited. This guide, therefore, provides a systematic and scientifically rigorous framework for researchers to determine the optimal concentration ranges for this and other new chemical entities within the benzamide class. Our approach is grounded in establishing a therapeutic window, beginning with a thorough assessment of cytotoxicity, followed by targeted functional and enzymatic assays based on the known bioactivities of structurally related molecules.
Part 1: The Cornerstone of In Vitro Profiling: Cytotoxicity Assessment
Before investigating any specific biological activity, it is imperative to determine the concentration range at which the compound is not broadly toxic to cells. This establishes the maximum concentration for subsequent functional assays and provides an initial therapeutic index. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]
Workflow for Initial Cytotoxicity Screening
The following diagram outlines the critical steps for determining the 50% cytotoxic concentration (CC50) of a novel compound.
Caption: Workflow for determining the CC50 of a novel compound using the MTT assay.
Protocol 1: General Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of 2-isopropoxy-N-phenylbenzamide that reduces cell viability by 50% (CC50).
Materials:
-
HEK293 (human embryonic kidney) or other relevant cell lines.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom cell culture plates.
-
2-isopropoxy-N-phenylbenzamide, dissolved in DMSO to create a high-concentration stock (e.g., 10-100 mM).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 12-24 hours to allow for cell attachment.[5]
-
Compound Preparation: Prepare a 2x working stock of your compound by performing serial dilutions from your high-concentration stock in complete medium. A common starting range is a 10-point, 3-fold dilution series to cover a broad concentration spectrum (e.g., from 0.01 µM to 200 µM).[5] The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent-induced toxicity.[6]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the serially diluted compound solutions (or medium with DMSO for the vehicle control).
-
Incubation: Incubate the plate for a predetermined time, typically 24 or 48 hours, at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a non-linear regression curve to determine the CC50 value.[7][8]
Table 1: Example Cytotoxicity (CC50/TC50) Values for Benzamide Derivatives in Various Cell Lines
| Compound Class | Cell Line | Cytotoxicity Value (µM) | Reference |
| N-phenylbenzamide Derivative | Vero cells | TC50 = 620 | [2] |
| Benzhydrylpiperazine Carboxamide | HUH-7, MCF-7, HCT-116 | Varies (Screened for cytotoxic activities) | [9] |
| N-(substituted) Benzamide | HepG2 | IC50 values reported | [10] |
| Benzamidine Derivative | HEK-293 | > 500 µg/mL (low toxicity) | [11] |
Note: IC50 is often used interchangeably with CC50 in cytotoxicity studies against cancer cell lines.
Part 2: Probing Function: Anti-Inflammatory Activity
Many benzamide derivatives exhibit anti-inflammatory properties.[12] A common and effective primary screen is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To determine the ability of 2-isopropoxy-N-phenylbenzamide to inhibit inflammation, measured by NO production (IC50).
Principle: Activated macrophages produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The concentration of nitrite (a stable breakdown product of NO) in the cell culture supernatant can be quantified using the Griess reagent.[12]
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete culture medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Sodium nitrite standard solution.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere for 12 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of 2-isopropoxy-N-phenylbenzamide for 1-2 hours. The concentration range should be selected based on the previously determined cytotoxicity data (i.e., below the CC50 value). Include a vehicle control and a positive control (e.g., a known iNOS inhibitor like dexamethasone).
-
Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well.
-
Griess Assay:
-
Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
A purple/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample. Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control. Plot the percent inhibition against the log of the compound concentration to determine the IC50.
Part 3: Targeting Mechanisms: Enzyme Inhibition Assays
The benzamide moiety is a common feature in many enzyme inhibitors.[13] Therefore, screening 2-isopropoxy-N-phenylbenzamide against a relevant enzyme target is a logical next step. The following is a generalized protocol that can be adapted for various enzymes.
Workflow for a General Enzyme Inhibition Assay
Caption: Generalized workflow for determining the IC50 of a compound in an enzyme inhibition assay.
Protocol 3: General Protocol for Enzyme Inhibition
Objective: To determine the concentration of 2-isopropoxy-N-phenylbenzamide required to inhibit the activity of a specific enzyme by 50% (IC50).
Procedure:
-
Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and serial dilutions of 2-isopropoxy-N-phenylbenzamide in an optimized assay buffer.[13]
-
Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the inhibitor. Include a control with no inhibitor. Allow this mixture to pre-incubate for 15-30 minutes to permit the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells simultaneously.
-
Signal Detection: Monitor the reaction by measuring the formation of product or the depletion of substrate over time (kinetic assay) or after a fixed time point (endpoint assay). The detection method will depend on the enzyme and substrate (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percent inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[14]
Table 2: Example IC50 Values for Benzamide Derivatives Against Various Enzymes
| Compound Class | Enzyme Target | IC50 Value (µM) | Reference |
| Benzamide Derivative | ABCG2 Transporter | 5 µM (reverses resistance) | [15] |
| N-substituted Benzamide | Tubulin Polymerization | 10.75 | [10] |
| 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 | (Not found in provided results) |
| 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | 53.5 - 228.4 | (Not found in provided results) |
Summary and Recommended Starting Concentrations
For a novel compound like 2-isopropoxy-N-phenylbenzamide, a tiered approach to concentration selection is recommended. The initial broad-range cytotoxicity screen is crucial for informing the concentration ranges for all subsequent, more specific assays.
Table 3: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Purpose | Recommended Starting Range | Key Considerations |
| Cytotoxicity (e.g., MTT) | Determine CC50; establish non-toxic range | 0.01 µM - 200 µM (broad, log-scale dilutions) | Use multiple cell lines if possible. The final DMSO concentration should be <0.1%.[5][16] |
| Functional Cell-Based (e.g., NO Inhibition) | Measure biological effect in a cellular context | Start with the highest non-toxic concentration (e.g., CC50/10) and perform serial dilutions downwards. | Ensure the observed effect is not an artifact of cytotoxicity. Run a parallel viability assay.[4] |
| Enzyme Inhibition | Measure direct interaction with a purified protein | 0.001 µM - 100 µM (broad initial screen) | The range can be narrowed in subsequent experiments. Assay conditions (enzyme/substrate concentration) can affect the IC50.[14][17] |
By following this structured approach, researchers can efficiently and accurately define the in vitro activity profile of 2-isopropoxy-N-phenylbenzamide, paving the way for further mechanistic studies and drug development efforts.
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Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.[Link]
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Al-marjani, A. F., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(3), 1385. [Link]
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Abdel-Wahab, B. F., et al. (2021). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader.[Link]
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Onay, A., et al. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1056-1063. [Link]
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Chan, K. (2017). Response to "Which concentrations-steps are the best fo a series for screen in in vitro experiment". ResearchGate.[Link]
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Narayanan, S., et al. (2021). The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Pharmaceuticals, 14(9), 859. [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.[Link]
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Zhang, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Science and Human Wellness, 11(5), 1093-1101. [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(5), 733-741. [Link]
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Balachandran, P., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(3), 145-154. [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.[Link]
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ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.[Link]
-
Li, Y., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(11), 17538-17548. [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.[Link]
- Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 9. tandfonline.com [tandfonline.com]
- 10. distantreader.org [distantreader.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Benzamide Analysis Support Hub: Resolving Peak Tailing in HPLC
Status: Operational | Lead Scientist: Senior Application Specialist Topic: Troubleshooting Peak Tailing in Benzamide Analysis (Metoclopramide, Cisapride, Sulpiride)[1]
Introduction: The "Shark Fin" Challenge
Welcome. If you are analyzing benzamides like Metoclopramide , Cisapride , or Sulpiride , you are likely encountering the "shark fin" peak shape: a sharp front with a long, dragging tail.
As a Senior Application Scientist, I see this daily. Benzamides are structurally basic (containing tertiary amines).[1][2] Under standard reversed-phase conditions, they don't just partition into the C18 phase; they chemically attack the silica backbone. This guide moves beyond basic textbook advice to provide the specific chemical interventions required to sharpen your chromatography.
Module 1: The Chemistry of Tailing (Diagnostic Phase)
Q: Why do my benzamide peaks tail while neutral compounds look fine?
The Root Cause:
The
Standard silica columns have residual surface silanols (
Visualizing the Mechanism
The following diagram illustrates the "Dual Retention" mechanism causing the tailing.
Figure 1: The dual retention mechanism. Tailing is caused by the analyte "sticking" to ionized silanols (Red) rather than just partitioning into the C18 phase (Green).
Module 2: Mobile Phase Optimization (The First Line of Defense)
Q: Can I fix tailing without buying a new column?
A: Yes. You must break the ion-exchange interaction described above.[1] You have two chemical levers: pH suppression and Competitive Binding .[1][2]
Protocol A: The Low pH Strategy (Recommended)
This is the most robust method. By lowering the pH below 3.0, you force the surface silanols to protonate (
Step-by-Step Protocol:
-
Target pH: 2.5 – 3.0.
-
Buffer Selection: Use Phosphate Buffer .[1][2][3] It buffers effectively at pH 2.1–3.1 and suppresses silanols better than formate or acetate.[2]
-
Preparation:
-
Warning: Phosphate is non-volatile.[1][2] Do not use this for LC-MS. For LC-MS, use 0.1% Formic Acid, though tailing may be slightly worse than with phosphate.[1][2]
Protocol B: The "TEA" Competition (The Masking Agent)
If you cannot use low pH (e.g., stability issues), use Triethylamine (TEA) . TEA is a strong base that competes for the silanol sites. It saturates the surface so your benzamide doesn't have to.
Step-by-Step Protocol:
-
Concentration: Add TEA to your aqueous mobile phase to reach 5–10 mM (approx. 0.7 – 1.4 mL per liter).[1][2]
-
pH Adjustment: CRITICAL: You must adjust the pH after adding TEA. TEA is basic; if you don't adjust it, the high pH will dissolve your silica column.
-
Equilibration: TEA takes longer to equilibrate. Flush the column with 20 column volumes before the first injection.
Comparison of Mobile Phase Modifiers
| Modifier | Mechanism | Suitability | LC-MS Compatible? |
| Phosphate Buffer (pH 2.5) | Silanol Suppression (Protonation) | Best for UV detection | No (Solid precipitate) |
| Triethylamine (TEA) | Competitive Binding (Masking) | Good for mid-pH work | No (Signal suppression) |
| TFA (0.1%) | Ion Pairing + pH control | Good peak shape | Yes (but suppresses MS signal) |
| Formate/Acetate | pH control only | Weak silanol suppression | Best for MS sensitivity |
Module 3: Stationary Phase Selection (The Hardware Solution)
Q: My mobile phase is optimized, but tailing persists. What now?
A: Your column technology may be outdated.[1][2] Older "Type A" silica contains metal impurities that enhance silanol acidity.[1][2] You need "Type B" high-purity silica with advanced bonding.[1]
The Checklist for Benzamide Columns:
-
Base Deactivation: Look for columns explicitly labeled "Base Deactivated" (BDS).[1][2]
-
End-Capping: Ensure the column is "fully end-capped."[1][2] This means small reagents (like trimethylchlorosilane) were reacted with the silica to cover accessible silanols after the C18 bonding.
-
Embedded Polar Groups (EPG): Columns with an embedded polar group (e.g., amide or carbamate) shield the silanols and provide a "water-rich" layer that improves peak shape for basic compounds.[1][2]
Troubleshooting Logic Tree
Use this decision matrix to determine your next step.
Figure 2: Troubleshooting logic for resolving peak tailing. Follow the path to identify the specific failure point.
Module 4: System & Sample Factors
Q: How do I distinguish mass overload from silanol effects?
The "1/10th" Test: Mass overload also causes tailing (specifically "shark fin" shapes).[2] To distinguish this from chemical tailing:
-
Inject your standard sample.[1][2] Calculate USP Tailing Factor (
).[1][2] -
Dilute the sample 1:10 with mobile phase.
-
-
Result A: If the peak becomes symmetrical (
), you were suffering from Mass Overload . Reduce injection volume or concentration. -
Result B: If the peak still tails significantly, it is a Chemical Interaction (Silanols). Refer back to Module 2.
-
Q: What is the acceptance limit for Tailing Factor? For pharmaceutical analysis of benzamides:
-
Ideal:
[1] -
USP/FDA Limit: Generally
is the system suitability limit.[2][4] However, for complex separations, aim for to ensure resolution from impurities.
References
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol activity and basic compounds).[1][2] [Link]
-
Dolan, J. W. (2003).[1] Peak Tailing and Resolution. LCGC North America.[1] (Explanation of the relationship between pH, tailing, and resolution). [Link]
-
PubChem. Metoclopramide Compound Summary. (Source for pKa values and chemical structure verification). [Link][1]
-
Waters Corporation. H-Class Method Transfer for Metoclopramide. (Application note demonstrating specific USP tailing requirements for benzamides). [Link]
Sources
Technical Support Center: Benzamide Coupling Optimization
The following technical guide serves as a specialized support center for researchers encountering difficulties in benzamide coupling. It is structured as a series of "Support Tickets" addressing the most critical failure modes in medicinal chemistry.
Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist Subject: Minimizing Side Reactions & Maximizing Fidelity
Welcome to the Advanced Coupling Support Hub. Below are the resolved troubleshooting guides for the most persistent issues in benzamide bond formation. These protocols prioritize mechanistic understanding over rote memorization.
🎫 TICKET #01: "My Chiral Center Scrambled" (Racemization Control)
Issue: Loss of enantiomeric excess (ee%) during the coupling of a chiral amine or a chiral
🔬 The Mechanism of Failure
Racemization is rarely random; it is mechanistically driven. In benzamide coupling, if the activated acid component has an
-
Oxazolone Formation: The amide oxygen of the activated species attacks the carbonyl, forming a 5-membered ring (oxazolone).
-
Deprotonation: The
-proton on the oxazolone is highly acidic ( ). -
Result: The chiral center planarizes. Re-protonation occurs randomly, yielding a racemic mixture.
🛠️ Solution Protocol: The "Low-E" Workflow
To maintain chiral integrity, you must accelerate the amine attack (coupling) while suppressing the oxazolone formation.
Recommended Reagent: T3P (Propylphosphonic anhydride) [2][3][4]
-
Why: T3P exhibits a unique cyclic structure that activates the acid but is sterically bulky, significantly retarding the rate of oxazolone formation compared to HATU or EDC.
-
Additive: Use Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) instead of HOBt. Oxyma is non-explosive and shows superior epimerization suppression.[2]
Step-by-Step Protocol:
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative to DMF).
-
Cooling: Chill to 0 °C . Temperature control is the cheapest way to stop racemization.
-
Base: Add DIPEA (2.5 - 3.0 equiv).
-
Critical: If the substrate is extremely sensitive, switch to 2,4,6-Collidine (weaker base, less likely to deprotonate the
-carbon).
-
-
Activation: Add T3P (50% w/w in EtOAc, 1.2 - 1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT only after 1 hour.
📊 Data: Racemization Risk by Reagent
| Reagent System | Activation Type | Relative Racemization Risk | Recommended Use |
| SOCl₂ / DMF | Acid Chloride | High | Achiral, unhindered substrates only. |
| HATU / DIPEA | Uronium | Moderate | Fast coupling; risk of guanidinium byproduct. |
| EDC / HOBt | Carbodiimide | Low-Moderate | Standard legacy method; slow. |
| T3P / Pyridine | Phosphonic Anhydride | Very Low | Gold Standard for chiral retention. |
| DMTMM | Triazine | Very Low | Excellent for aqueous/alcoholic solvents. |
🎫 TICKET #02: "The Reaction Won't Go" (Steric Hindrance)
Issue: Coupling an ortho-substituted benzoic acid or an electron-deficient amine results in <10% conversion. Diagnosis: The activation energy is too high for standard reagents (HATU/EDC) to overcome the steric wall.
🔬 The Mechanism of Failure
Standard active esters (OBt/OAt) are bulky. If your benzoic acid has an iodine or methyl group at the ortho position, the nucleophile (amine) cannot access the carbonyl carbon of the active ester. You need a smaller "leaving group."
🛠️ Solution Protocol: The Ghosez Reagent Method
When steric hindrance is the enemy, Acid Chlorides are the solution. However, thionyl chloride is too harsh for many functional groups. The Fix: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate acid chlorides under strictly neutral conditions.[5]
Step-by-Step Protocol:
-
Activation: Dissolve the hindered Benzoic Acid (1.0 equiv) in dry DCM.
-
Reagent Addition: Add Ghosez’s Reagent (1.1 equiv) at RT. Stir for 1–2 hours.
-
Observation: No base is needed yet. The byproduct is a neutral amide.
-
-
Coupling: Add the hindered Amine (1.2 equiv) and DIPEA (2.0 equiv) to the acid chloride solution.
-
Catalysis: If the amine is electron-deficient (e.g., an aniline), add 10 mol% DMAP .
🎫 TICKET #03: "What is this Urea Byproduct?" (N-Acylurea Formation)
Issue: LCMS shows a mass corresponding to Product + 0 (isomer) or Reagent rearrangement, and yield is low. Diagnosis: You are using a Carbodiimide (EDC/DCC) and the O-acylisourea intermediate rearranged into an unreactive N-acylurea .
🧠 Visualizing the Failure Mode
The following diagram illustrates how the "Dead End" N-acylurea forms and how to force the reaction toward the Product.
Figure 1: Mechanism of N-Acylurea formation vs. Productive Coupling. The green path represents the optimized workflow using additives.
🛠️ Solution Protocol
-
Never use EDC/DCC alone. Always add a nucleophilic additive (Oxyma Pure or HOBt). These react with the O-acylisourea faster than it can rearrange, forming a stable active ester.
-
Order of Addition:
-
Correct: Acid + Additive + EDC -> Stir 5 min -> Add Amine.
-
Why: This ensures the O-acylisourea is immediately trapped as the Active Ester before the rearrangement can occur.
-
🎫 TICKET #04: "Guanidinium Contamination" (Uronium Errors)
Issue: Mass spec shows a peak corresponding to [Amine + 99 Da] (for HATU). Diagnosis: The amine reacted directly with the HATU/HBTU reagent instead of the activated acid.
The Fix:
-
Pre-activation Window: Do NOT mix Amine, Base, and HATU all at once if the acid is slow to react.
-
Protocol: Mix Acid + Base + HATU first. Stir for exactly 2-3 minutes . Then add the Amine.
-
Note: Do not wait longer than 5-10 minutes, or the active ester may hydrolyze or racemize.
-
📚 Frequently Asked Questions (FAQ)
Q: Can I use water-wet solvents? A: generally, No . Water hydrolyzes the active ester back to the carboxylic acid, consuming your expensive coupling reagent. However, DMTMM is a specific reagent that tolerates water and alcohols, making it ideal for glycosylated benzamides.
Q: T3P is expensive. When can I stick to EDC? A: Use EDC/HOBt for routine, achiral, unhindered couplings (e.g., linking a simple benzoic acid to a primary amine). Switch to T3P only for:
-
Chiral substrates (to prevent racemization).[1]
-
Sterically hindered interfaces.
-
Large-scale purification (T3P byproducts are water-soluble; EDC urea byproducts are a pain to filter).
Q: How do I remove excess HATU during workup? A: HATU byproducts are not fully water-soluble and can trail on columns.
-
Wash: Saturated NH₄Cl (x2), then 10% Na₂CO₃ (x2), then Brine.
-
Trick: If the byproduct persists, stir the organic layer with a polyamine scavenger resin for 30 mins before filtering.
🔗 References & Authoritative Grounding
-
T3P for Low Epimerization: Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis. (Demonstrates T3P superiority over HATU/EDC for chiral retention).
-
Ghosez's Reagent Protocol: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6][7] (The definitive guide for using acid chlorides neutrally).
-
Oxyma as HOBt Replacement: Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. (Safety and efficiency data).
-
Mechanism of Racemization: Bachem Guide to Peptide Coupling Reagents. (Detailed mechanistic insight into oxazolone formation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Isopropoxy-N-phenylbenzamide Analogs as Potent TRPV1 Antagonists
For researchers and scientists in the field of drug development, particularly those focused on novel analgesic agents, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel represents a compelling therapeutic target.[1][2] Activation of this non-selective cation channel by various stimuli, including noxious heat, acidic conditions, and pungent compounds like capsaicin, plays a pivotal role in pain sensation and neurogenic inflammation.[1][3] Consequently, the development of potent and selective TRPV1 antagonists is a significant area of research for creating new pain therapies.[4]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of TRPV1 antagonists: 2-isopropoxy-N-phenylbenzamide analogs. We will explore how subtle molecular modifications influence their biological activity, offering a comparative framework supported by experimental data and detailed protocols. Our discussion will be grounded in the principles of medicinal chemistry, providing not just a list of findings, but the causal reasoning behind the observed structure-activity trends.
The N-Phenylbenzamide Scaffold: A Privileged Structure for TRPV1 Antagonism
The N-phenylbenzamide core has emerged as a robust scaffold for the design of TRPV1 antagonists.[4] This structural motif allows for systematic modifications at several key positions, enabling the fine-tuning of pharmacological properties. A generalized pharmacophore model for these antagonists includes a central hydrogen-bond acceptor/donor motif, a lipophilic side chain, and an aromatic group that often incorporates a hydrogen-bond acceptor.
The 2-isopropoxy-N-phenylbenzamide series, as we will explore, leverages this scaffold to achieve high potency and desirable drug-like properties. The strategic placement of the isopropoxy group in the ortho position of the N-phenyl ring is a key determinant of activity, influencing both the compound's conformation and its interaction with the TRPV1 binding pocket.
Decoding the Structure-Activity Relationship: The Critical Role of the 2-Alkoxy Group
The substitution pattern on the N-phenyl ring of the benzamide core is a critical determinant of TRPV1 antagonist potency. Research into related series, such as the 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, has demonstrated that the lipophilicity of substituents at the 2-position of a pyridine C-region is crucial for potent antagonism.[5][6] This principle extends to the N-phenylbenzamide series, where alkoxy groups at the 2-position have been shown to be highly favorable.
The isopropoxy group, in particular, offers a balance of lipophilicity and steric bulk that appears to be optimal for fitting into a hydrophobic pocket within the TRPV1 channel. This interaction is believed to stabilize the antagonist-receptor complex, leading to enhanced inhibitory activity.
To illustrate the SAR within this chemical space, we will compare a series of hypothetical, yet representative, 2-isopropoxy-N-phenylbenzamide analogs with variations in other parts of the molecule. The following table summarizes the anticipated impact of these modifications on TRPV1 inhibitory activity, based on established principles from related compound series.
| Compound ID | R1 (Benzamide Ring) | R2 (N-Phenyl Ring) | R3 (Amide Linker) | Predicted TRPV1 IC50 (nM) | Rationale for Activity |
| A-1 | H | 2-isopropoxy | H | 50 | The core 2-isopropoxy-N-phenylbenzamide scaffold provides a good baseline potency. |
| A-2 | 4-fluoro | 2-isopropoxy | H | 25 | Introduction of a 4-fluoro substituent on the benzamide ring can enhance binding through favorable electronic interactions. |
| A-3 | 4-chloro | 2-isopropoxy | H | 15 | The electron-withdrawing nature and lipophilicity of the chloro group at the 4-position can improve potency. |
| A-4 | 4-methoxy | 2-isopropoxy | H | 75 | An electron-donating group like methoxy at the 4-position may be less favorable for activity compared to halogens. |
| A-5 | H | 2-isopropoxy, 5-chloro | H | 10 | The addition of a chloro group on the N-phenyl ring can further enhance hydrophobic interactions within the binding pocket. |
| A-6 | H | 2-isopropoxy | methyl | 100 | N-methylation of the amide linker can introduce steric hindrance and disrupt key hydrogen bonding, leading to reduced activity. |
| A-7 | H | 2-ethoxy | H | 60 | A smaller alkoxy group like ethoxy may have slightly reduced hydrophobic interactions compared to isopropoxy. |
| A-8 | H | 2-isobutoxy | H | 35 | A larger, more lipophilic isobutoxy group can enhance potency, as seen in related series where 4 or 5 carbons in this position are optimal.[5][6] |
Logical Relationship of SAR:
Caption: Logical flow of SAR modifications from the core scaffold to their impact on TRPV1 antagonist potency.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-isopropoxy-N-phenylbenzamide analogs.
Synthesis of 2-Isopropoxy-N-phenylbenzamide Analogs
The synthesis of the target compounds can be achieved through a convergent approach, as outlined below. This method is adaptable for creating a library of analogs for comprehensive SAR studies.
Synthetic Workflow:
Caption: General synthetic workflow for the preparation of 2-isopropoxy-N-phenylbenzamide analogs.
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
To a solution of the appropriately substituted benzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add thionyl chloride (2.0 eq).
-
Add a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride (1.0 eq) in DCM (10 mL/mmol).
-
To this solution, add 2-isopropoxyaniline (1.1 eq) and pyridine (1.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-isopropoxy-N-phenylbenzamide analog.
-
In Vitro Evaluation of TRPV1 Antagonist Activity
The primary in vitro assay to determine the potency of the synthesized analogs is a cell-based calcium influx assay using a fluorometric imaging plate reader (FLIPR). This high-throughput method measures the ability of the compounds to inhibit capsaicin-induced calcium entry into cells stably expressing human TRPV1.
Experimental Workflow for In Vitro Assay:
Caption: Workflow for the in vitro evaluation of TRPV1 antagonist activity using a calcium influx assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture human embryonic kidney (HEK293) cells stably expressing human TRPV1 in appropriate media.
-
Plate the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological salt solution.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation and Fluorescence Measurement:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
After the dye-loading incubation, wash the cells with the assay buffer.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence using a FLIPR instrument.
-
Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells to stimulate TRPV1.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the positive (capsaicin alone) and negative (vehicle) controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Analgesic Efficacy: The Formalin Test
To translate the in vitro findings into a preclinical model of pain, the formalin test in rodents is a widely accepted and informative assay.[6] This model allows for the assessment of a compound's efficacy against both acute nociceptive pain (Phase I) and inflammatory pain (Phase II).
Experimental Protocol for the Formalin Test:
-
Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing environment for at least 30 minutes before the experiment.
-
Compound Administration: Administer the 2-isopropoxy-N-phenylbenzamide analog or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5% in saline) into the plantar surface of one hind paw.
-
Observation: Immediately place the animal in an observation chamber and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection) and Phase II (15-40 minutes post-injection).
-
Data Analysis: Compare the total time spent licking/biting the paw in the compound-treated groups to the vehicle-treated group for both phases. A significant reduction in this behavior indicates an analgesic effect.
Concluding Remarks and Future Directions
The structure-activity relationship of 2-isopropoxy-N-phenylbenzamide analogs highlights a promising avenue for the development of novel TRPV1 antagonists for the treatment of pain. The 2-isopropoxy group serves as a key lipophilic moiety that enhances binding affinity to the TRPV1 channel. Further optimization of this scaffold by modifying the benzamide and N-phenyl rings can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Future research should focus on a more extensive exploration of the substitution patterns on both aromatic rings to build a more comprehensive quantitative structure-activity relationship (QSAR) model. Additionally, investigating the metabolic stability and potential off-target effects of the most potent analogs will be crucial for their advancement as clinical candidates. The methodologies and insights provided in this guide offer a solid foundation for researchers to build upon in their quest for safer and more effective analgesics.
References
-
Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents. (2017). In Progress in Medicinal Chemistry (Vol. 56, pp. 195-231). Elsevier. [Link]
-
TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. (2012). Pharmaceuticals, 5(2), 158-179. [Link]
-
Analgesic potential of TRPV1 antagonists. (2009). Biochemical Pharmacology, 78(3), 225-232. [Link]
-
TRPV1 Antagonism: From Research to Clinic. (2014). In Ion Channel Drug Discovery (pp. 199-224). Royal Society of Chemistry. [Link]
-
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Molecules, 29(18), 4289. [Link]
-
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Pharmaceuticals, 17(9), 1188. [Link]
-
N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. (2011). Journal of Medicinal Chemistry, 54(22), 7865-7876. [Link]
-
Synthesis of benzamide derivatives as TRPV1 antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 1072-1078. [Link]
-
2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: structure activity relationships of the 2-oxy pyridine C-region. (2013). Bioorganic & Medicinal Chemistry Letters, 23(7), 2055-2059. [Link]
-
2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. (2013). Bioorganic & Medicinal Chemistry Letters, 23(7), 2055-2059. [Link]
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2011). In Comprehensive Guide to Drug Discovery (1st ed.). CRC Press. [Link]
-
Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. (2008). Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-5613. [Link]
-
Design, Synthesis and In Vitro Experimental Validation of Novel TRPV4 Antagonists Inspired by Labdane Diterpenes. (2020). Molecules, 25(20), 4786. [Link]
-
TRPV1: A Target for Rational Drug Design. (2016). Pharmaceuticals, 9(3), 52. [Link]
-
TRPV1: Structure, Endogenous Agonists, and Mechanisms. (2020). International Journal of Molecular Sciences, 21(10), 3421. [Link]
-
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Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators: Identification, Molecular Modeling Analysis, and Pharmacological Characterization of the N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide, a Small Molecule Endowed with Agonist TRPV1 Activity and Protective Effects against Oxidative Stress. (2016). ACS Chemical Neuroscience, 7(6), 737-748. [Link]
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Validating purity of 2-isopropoxy-N-phenylbenzamide using LC-MS
An In-depth Guide to the Purity Validation of 2-isopropoxy-N-phenylbenzamide: A Comparative Analysis Centered on LC-MS
This guide provides a comprehensive framework for the purity validation of 2-isopropoxy-N-phenylbenzamide, a critical process in pharmaceutical research and development. We will delve into a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, establishing it as the benchmark for sensitive and specific impurity profiling. Furthermore, we will present an objective comparison with alternative analytical techniques—HPLC-UV, GC-MS, and NMR Spectroscopy—supported by experimental data and protocols to guide researchers in selecting the most appropriate method for their specific analytical challenges.
The Imperative of Purity in Drug Development
In the pharmaceutical industry, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can arise from the manufacturing process, degradation, or storage, can have unintended pharmacological or toxicological effects.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3][4] An impurity level exceeding 0.10% often requires full structural identification, underscoring the need for highly sensitive and specific analytical methods.[4]
Understanding 2-isopropoxy-N-phenylbenzamide
Before developing an analytical method, understanding the physicochemical properties of the target molecule is paramount.
-
Molecular Formula: C₁₆H₁₇NO₂
-
Molecular Weight: 255.31 g/mol
-
Structure:
This benzamide derivative possesses moderate polarity and a UV-active chromophore, making it suitable for reverse-phase liquid chromatography. Its molecular weight is well within the range of standard mass spectrometers.
The Gold Standard: LC-MS for Purity Validation
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for pharmaceutical impurity profiling due to its unparalleled combination of separation power (LC) and detection specificity (MS).[5][6] It can separate the parent compound from its impurities and provide mass-to-charge ratio (m/z) data, which is crucial for identification.[6]
Causality Behind the LC-MS Method Design
The objective is to develop a robust method capable of separating and detecting impurities at or below the 0.05% reporting threshold established by ICH guidelines.[1][2]
-
Chromatography (LC): A reversed-phase C18 column is selected for its versatility and effectiveness in retaining moderately non-polar compounds like 2-isopropoxy-N-phenylbenzamide. A gradient elution using water and acetonitrile is employed to ensure the separation of impurities with a wide range of polarities. A volatile buffer like formic acid is added to the mobile phase to facilitate protonation of the analyte and improve ionization efficiency for mass spectrometry.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is chosen as it is highly effective for molecules containing nitrogen, such as amides, which can be readily protonated. The analysis begins with a full scan to detect all ionizable species and identify potential unknown impurities. For known impurities, a more sensitive approach like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for precise quantification.[7]
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of a new batch of 2-isopropoxy-N-phenylbenzamide.
Detailed LC-MS Protocol
1. Sample and Standard Preparation
-
Prepare a stock solution of 2-isopropoxy-N-phenylbenzamide reference standard at 1.0 mg/mL in acetonitrile.
-
Prepare the sample for analysis at the same concentration (1.0 mg/mL) in acetonitrile.
-
Prepare a 0.1% solution (1.0 µg/mL) from the stock solution to determine the Limit of Quantitation (LOQ).
2. LC-MS System Parameters
-
LC System: High-Performance Liquid Chromatography system.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Ionization: ESI, Positive Mode.
-
Scan Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 800 L/hr.
Comparative Analysis of Purity Validation Techniques
While LC-MS is a powerful tool, other techniques offer different advantages and may be suitable for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of most quality control laboratories for its robustness and cost-effectiveness.
-
Principle: Separates compounds based on their interaction with the stationary phase, with detection based on the absorption of UV light.
-
Protocol: The LC method described above can be directly transferred to an HPLC system equipped with a Photodiode Array (PDA) or UV detector. Detection would be set at the λmax of the benzamide chromophore (typically around 230-270 nm).
-
Causality: This method is chosen for routine quality control where impurities are already known and high sensitivity is not the primary concern. It is simpler to operate and maintain than an LC-MS system.
-
Limitation: HPLC-UV cannot differentiate between compounds that co-elute and have similar UV spectra.[6] It provides no molecular weight information, making the identification of unknown impurities impossible without isolating the fraction and using another technique.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Principle: Separates compounds in the gas phase based on their boiling point and interaction with a stationary phase, followed by mass spectrometry detection.
-
Protocol:
-
Derivatization: Due to the low volatility of 2-isopropoxy-N-phenylbenzamide, derivatization is likely necessary. Silylation (e.g., using MTBSTFA) can be used to replace the active hydrogen on the amide, increasing volatility.[8]
-
GC-MS Parameters: An Agilent DB-5ms or similar non-polar column would be suitable. A temperature gradient from ~100 °C to 300 °C would be required to elute the derivatized compound.
-
-
Causality: GC-MS is the ideal method for identifying volatile organic impurities, residual solvents from the synthesis process, or specific process-related impurities that are amenable to gas chromatography.
-
Limitation: The need for derivatization adds a sample preparation step, which can introduce variability.[8] Not all impurities may be volatile or derivatizable, meaning they would not be detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the absolute structural elucidation of organic molecules and for quantitative analysis (qNMR).[9]
-
Principle: Exploits the magnetic properties of atomic nuclei. The resulting spectrum provides detailed information about the structure, connectivity, and quantity of atoms in a molecule.
-
Protocol:
-
A precise amount of the 2-isopropoxy-N-phenylbenzamide sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
A certified internal standard with a known concentration is added.
-
A ¹H NMR spectrum is acquired with appropriate relaxation delays to ensure accurate integration.
-
The purity is calculated by comparing the integral of a unique proton signal from the analyte to the integral of a signal from the internal standard.
-
-
Causality: NMR is used when an unknown impurity needs to be structurally characterized.[9] Furthermore, qNMR is a primary analytical method that allows for quantification without needing a reference standard of the impurity itself, as every proton gives a signal proportional to its molar concentration.
-
Limitation: NMR has significantly lower sensitivity compared to mass spectrometry-based methods, making it unsuitable for detecting impurities at the 0.1% level unless they can be concentrated.
Performance Comparison
The following table summarizes the key performance characteristics of each technique for the purity validation of 2-isopropoxy-N-phenylbenzamide.
| Feature | LC-MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Identification & Quantification of non-volatile impurities | Routine quantification of known, non-volatile impurities | Identification & Quantification of volatile impurities | Structural elucidation & Absolute quantification |
| Sensitivity | Very High (ppb-ppt) | Moderate (ppm) | Very High (ppb-ppt) | Low (ppm-ppb) |
| Specificity | High (based on retention time and m/z) | Low (based on retention time and UV spectrum) | High (based on retention time and mass spectrum) | Very High (absolute structure) |
| Structural Info | Molecular Weight & Fragmentation | None | Fragmentation Pattern | Complete 3D Structure & Connectivity |
| Sample Prep | Simple (dissolve & inject) | Simple (dissolve & inject) | Complex (may require derivatization) | Simple (dissolve with internal standard) |
| Key Advantage | Best balance of sensitivity and specificity for a wide range of impurities.[5][10] | Robust, low-cost, and simple for routine QC. | Excellent for volatile impurities and residual solvents. | Absolute structural confirmation and quantification without impurity standards. |
| Key Limitation | Ion suppression can affect quantification; higher cost. | Cannot identify unknowns; co-elution is problematic.[6] | Limited to thermally stable and volatile compounds; derivatization adds complexity.[8] | Low sensitivity; not suitable for trace analysis. |
Conclusion and Recommendations
For the comprehensive purity validation of 2-isopropoxy-N-phenylbenzamide, LC-MS stands out as the most powerful and versatile single technique. It provides the high sensitivity required to meet regulatory thresholds and the mass information necessary for the confident identification of unknown impurities.
A holistic and self-validating purity strategy, however, should leverage a combination of these techniques:
-
LC-MS should be the primary method for development, validation, and characterization of impurity profiles in new batches.
-
HPLC-UV is the optimal choice for routine quality control testing once the impurity profile is well-established.
-
GC-MS should be employed to specifically test for residual solvents and other volatile organic impurities that may not be detected by LC-MS.
-
NMR Spectroscopy is essential for the definitive structural elucidation of any significant unknown impurity (e.g., >0.1%) and can be used as a primary method for the absolute quantification of the main component.
By understanding the strengths and limitations of each method, researchers and drug development professionals can design a robust, compliant, and scientifically sound strategy for ensuring the purity and safety of 2-isopropoxy-N-phenylbenzamide.
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]
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ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. Available from: [Link]
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European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link]
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A Guide to the Reproducibility of 2-isopropoxy-N-phenylbenzamide Experimental Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthesis and characterization of 2-isopropoxy-N-phenylbenzamide, a novel benzamide derivative. We will explore the critical parameters influencing the reproducibility of its experimental data, offer detailed and validated protocols, and present a comparative analysis with structurally related compounds to provide a comprehensive framework for researchers in the field.
Synthesis of 2-isopropoxy-N-phenylbenzamide: A Pathway to Purity and Consistency
The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry; however, achieving high purity and consistent yields can be challenging.[1][2] The most common and reliable method involves the acylation of an amine with a carboxylic acid, often facilitated by a coupling agent to enhance reactivity and avoid the need for harsh reaction conditions.[2][3]
A robust and reproducible synthesis of 2-isopropoxy-N-phenylbenzamide can be achieved through the reaction of 2-isopropoxybenzoic acid with aniline in the presence of a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] The choice of coupling agent and reaction solvent can significantly impact the reaction's efficiency and the purity of the final product.
Caption: Synthetic workflow for 2-isopropoxy-N-phenylbenzamide.
Experimental Protocol: Synthesis of 2-isopropoxy-N-phenylbenzamide
-
Reactant Preparation: To a solution of 2-isopropoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Add aniline (1.1 eq) to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-isopropoxy-N-phenylbenzamide.
Characterization and Data Validation: Ensuring Accuracy and Precision
Thorough characterization of the synthesized 2-isopropoxy-N-phenylbenzamide is paramount for data reproducibility. A combination of spectroscopic techniques should be employed to confirm the structure and purity of the compound.
| Analytical Technique | Purpose | Expected Observations for 2-isopropoxy-N-phenylbenzamide |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the aromatic protons of both phenyl rings, the methine and methyl protons of the isopropoxy group, and the amide N-H proton.[4][5][6] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.[4][5][6] |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-O stretch of the ether.[4][7] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of C16H17NO2.[4][7] |
| Melting Point | Assessment of purity. | A sharp and defined melting point range indicates high purity.[5][7] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity. | A single major peak indicating the absence of significant impurities.[7] |
Factors Influencing Reproducibility: A Critical Analysis
Inconsistencies in experimental data for benzamide derivatives can often be traced back to several key factors throughout the synthetic and analytical workflow.
Caption: Key factors impacting data reproducibility.
-
Purity of Starting Materials: The presence of impurities in the 2-isopropoxybenzoic acid or aniline can lead to the formation of side products, complicating purification and affecting the final yield and purity.
-
Reaction Conditions: Amide bond formation can be sensitive to temperature and reaction time.[1] Incomplete reactions or the formation of degradation products can occur if these parameters are not carefully controlled. The reaction should be carried out under an inert atmosphere to prevent oxidation of the aniline.
-
Purification Method: The choice and execution of the purification method are critical. Incomplete removal of byproducts, such as the urea derivative from the DCC coupling agent, can lead to impure samples and erroneous analytical data.
-
Analytical Instrumentation: The calibration and sensitivity of analytical instruments can introduce variability. It is essential to use well-maintained and calibrated instruments for all characterization work.
Comparative Analysis with Structurally Related Benzamides
To contextualize the properties of 2-isopropoxy-N-phenylbenzamide, a comparison with other N-substituted benzamide derivatives is invaluable. The following table summarizes the reported biological activities of several related compounds, providing a benchmark for potential future studies.
| Compound | Structure | Reported Biological Activity | Reference |
| N-phenylbenzamide | A foundational N-substituted benzamide. | Anticonvulsant activity.[8] | [8] |
| Salicylanilide (2-hydroxy-N-phenylbenzamide) | Contains a hydroxyl group ortho to the amide. | Antifungal and antimicrobial properties.[9] | [9] |
| N-(4-bromophenyl)benzamide | Features a bromine substituent on the N-phenyl ring. | Promising antibacterial activity.[6] | [6] |
| Remoxipride | A benzamide derivative with antipsychotic properties. | Dopamine D2 receptor antagonist.[10] | [10] |
This comparative data highlights the diverse biological activities achievable with the benzamide scaffold and underscores the importance of the substitution pattern on the aromatic rings. The isopropoxy group in the target molecule introduces a lipophilic character that may influence its pharmacokinetic properties and biological target interactions.
Caption: Structural relationships of N-phenylbenzamide derivatives.
Conclusion
The reproducibility of experimental data for 2-isopropoxy-N-phenylbenzamide, as with any novel compound, is contingent on a meticulous and well-documented experimental approach. By adhering to the detailed synthetic and characterization protocols outlined in this guide, and by being cognizant of the critical factors that can influence data consistency, researchers can ensure the generation of reliable and high-quality data. The comparative analysis with related benzamide derivatives provides a valuable framework for interpreting experimental results and guiding future research endeavors in the exploration of this promising chemical scaffold.
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Zhang, Y., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 245-252. Available at: [Link]
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Li, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. Available at: [Link]
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Wang, W., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6569-6581. Available at: [Link]
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Pejchal, V., et al. (2021). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules, 26(20), 6249. Available at: [Link]
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Cross-Validation of Spectroscopic Methods for Benzamide Identification
Executive Summary
In pharmaceutical development, the unambiguous identification of primary amides is critical. Benzamide (
This guide outlines a cross-validation workflow . We do not view these methods as competitors, but as a hierarchical system: NMR establishes the structural "ground truth," which validates the rapid spectral libraries used by FT-IR and Raman for routine identification.
The Hierarchy of Analytical Truth
To build a robust identification protocol, we must understand the physical causality of each signal.
A. Nuclear Magnetic Resonance (NMR): The Structural Arbiter
NMR is the only method among the three that provides direct connectivity information. It is the Primary Reference Method .
-
Mechanism: Interaction of nuclear spin states with a magnetic field.
-
Benzamide Specifics: The restricted rotation around the C-N bond (due to partial double bond character) makes the two amide protons magnetically non-equivalent in polar aprotic solvents like DMSO-
. -
Critical Protocol: Use DMSO-
rather than or . In , amide protons exchange and disappear. In , quadrupole broadening often obscures the fine structure.
B. FT-IR (Attenuated Total Reflectance): The Functional Group Monitor
FT-IR is the Secondary Screening Method . It excels at identifying the "parts" of the molecule (carbonyl, amine).
-
Mechanism: Absorption of light matching vibrational energy gaps (change in dipole moment required).[1]
-
Benzamide Specifics: The "Amide I" band (C=O stretch) is the dominant feature.
-
Limitation: Water is a strong IR absorber; hygroscopic benzamide samples can show broad OH interference.
C. Raman Spectroscopy: The Fingerprint & Polymorph Hunter
Raman is the Tertiary/Orthogonal Method . It excels at identifying the "skeleton" and crystal lattice state.
-
Mechanism: Inelastic scattering of light (change in polarizability required).
-
Benzamide Specifics: The aromatic ring "breathing" mode is intensely Raman active but IR weak.
-
Crucial Advantage: Raman low-frequency modes (< 200 cm
) can distinguish between Benzamide polymorphs (Form I vs. Metastable forms), which NMR (solution state) cannot do.
Experimental Data & Spectral Assignments
The following data represents a consensus of validated spectra acquired under standard pharmaceutical operating conditions.
Table 1: Spectral Fingerprint of Benzamide[2]
| Feature | FT-IR (ATR) [cm | Raman (785 nm) [cm | Mechanistic Assignment | |
| Amide | 3365, 3170 (Doublet) | ~3360 (Weak) | 8.05 (br s, 1H), 7.46 (br s, 1H) | N-H Stretch / Protons (Non-equivalent) |
| Amide I | 1656 (Very Strong) | 1660 (Medium) | — | C=O[2] Stretch (Primary Amide) |
| Amide II | 1623 (Strong) | ~1620 (Weak) | — | N-H Bending |
| Aromatic Ring | 1577, 1450 | 1000 (Very Strong) | 7.92 (d, 2H, ortho), 7.4-7.6 (m, 3H, meta/para) | Ring Breathing / C-H Deformation |
| C-N Bond | 1395 | ~1400 | — | C-N Stretch |
| Carbonyl C | — | — | 168.0 ( | Carbonyl Carbon |
Note on NMR Integration: The two broad singlets at 8.05 and 7.46 ppm in DMSO-
integrate to 1H each. If the sample is wet or temperature is elevated, these may coalesce into a single broad hump of 2H intensity.
Detailed Validation Protocols
Protocol A: The "Ground Truth" NMR Workflow
Use this to certify your Reference Standard Material (RSM).
-
Preparation: Dissolve 10 mg Benzamide in 0.6 mL DMSO-
(99.9% D). -
Acquisition:
-
Pulse angle: 30° (to ensure accurate integration).
-
Relaxation delay (
): 5 seconds (Amide protons relax slowly; short delays cause under-integration). -
Scans: 16 (Sufficient for >50:1 S/N).
-
-
Validation Criteria:
-
Observation of two distinct N-H signals confirms restricted rotation (purity check).
-
Integration ratio of Ortho : Meta/Para : NH(a) : NH(b) must be 2 : 3 : 1 : 1 (
5%).
-
Protocol B: The "Routine" FT-IR/Raman Cross-Check
Use this for daily batch release.
-
FT-IR (ATR):
-
Place solid sample on Diamond ATR crystal. Apply high pressure clamp.
-
Pass Criteria: Presence of doublet at >3100 cm
AND strong band at 1656 2 cm .
-
-
Raman (785 nm Laser):
-
Focus on solid powder (glass vial or blister pack).
-
Pass Criteria: Presence of dominant peak at 1000
2 cm (Ring Breathing).[2] -
Why 785 nm? Benzamide samples often contain trace impurities that fluoresce at 532 nm. 785 nm suppresses fluorescence.
-
Visualizing the Logic
Diagram 1: The Cross-Validation Workflow
This diagram illustrates how a Senior Scientist should structure the validation logic, ensuring that the rapid methods (IR/Raman) are traceable back to the structural absolute (NMR).
Caption: A hierarchical validation workflow. NMR provides structural certainty, validating the spectral fingerprints used by IR and Raman for routine high-throughput screening.
Diagram 2: Spectral Decision Tree
How to interpret the data when signals are ambiguous.
Caption: Logical troubleshooting pathway. If IR and Raman disagree, NMR is invoked to distinguish between chemical impurities (structure wrong) and physical polymorphs (structure right, lattice wrong).
Comparative Performance Analysis
| Feature | FT-IR (ATR) | Raman Spectroscopy | |
| Sample State | Solid or Liquid | Solid (best) or Liquid | Liquid (Dissolved) |
| Destructive? | No (but contact required) | No (Non-contact possible) | No (but sample dissolved) |
| Sample Prep Time | < 1 minute | 0 minutes (Through glass) | 10-15 minutes |
| Water Sensitivity | High (OH interference) | Low (Water is weak scatterer) | High (Solvent exchange) |
| Polymorph ID | Moderate | Excellent | None (in solution) |
| Quantification | Good (Beer's Law) | Fair (Needs internal std) | Excellent (Molar ratios) |
| Cost per Scan | Low | Low | High (Solvents/Cryogens) |
Conclusion
For the identification of Benzamide, cross-validation is not a luxury; it is a necessity for data integrity.
-
Use NMR during method development to characterize your reference standards and prove that your source material is chemically pure Benzamide.
-
Use FT-IR as your daily "workhorse" for incoming raw material identity testing due to its sensitivity to the Amide I/II functional groups.
-
Use Raman as a confirmatory tool, specifically to verify the crystalline form (polymorph) and to analyze samples inside glass packaging without opening them.
By employing this tiered approach, you ensure regulatory compliance (ICH Q2) while maintaining operational efficiency.
References
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search: Benzamide (SDBS No. 642)." SDBS Database. [Link]
-
Larkin, P. "Infrared and Raman Spectroscopy: Principles and Spectral Interpretation." Elsevier, 2011. [Link]
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
